molecular formula C24H20ClN5OS B11962228 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11962228
M. Wt: 462.0 g/mol
InChI Key: LCQILPAKGWKSQW-CVKSISIWSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with N’-(3-methylbenzylidene)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or hydrazines .

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound can also generate reactive oxygen species, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide apart is its unique combination of the triazole ring and the hydrazide moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5OS/c1-17-6-5-7-18(14-17)15-26-27-22(31)16-32-24-29-28-23(19-8-3-2-4-9-19)30(24)21-12-10-20(25)11-13-21/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

LCQILPAKGWKSQW-CVKSISIWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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